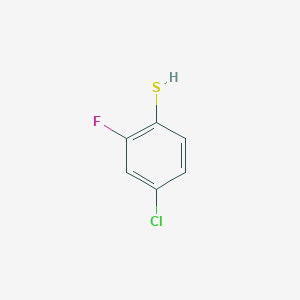

4-Chloro-2-fluorobenzenethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-fluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4ClFS . It is characterized by the presence of a chlorine atom at the fourth position and a fluorine atom at the second position on the benzene ring, along with a thiol group (-SH). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by thiolation. One common method starts with 2-chloro-4-fluorotoluene as the raw material. The process involves chlorination under high-pressure ultraviolet lamp irradiation, followed by hydrolysis and nitration reactions . Another method involves the use of 2-chloro-4-fluorobenzoic acid as a precursor, which undergoes a series of reactions including halogenation and thiolation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation and thiolation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-fluorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Hydrocarbons.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-2-fluorobenzenethiol acts as a building block in the synthesis of biologically active compounds. Its unique structural attributes allow it to serve as a precursor for various pharmaceuticals, particularly in developing compounds with antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that modifications to this compound can enhance its efficacy as an anticancer agent by improving its interaction with cellular targets involved in proliferation and apoptosis .

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its fluorinated structure contributes to the stability and effectiveness of these chemicals in agricultural applications.

Table: Comparison of Agrochemical Efficacy

| Compound | Target Pest/Fungus | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Various weeds | 85 | |

| 4-Fluorobenzenesulfonamide | Fungal pathogens | 90 |

Material Science

In material science, this compound is employed in the development of functional materials, particularly those that require specific electronic or optical properties. Its application in creating thin films and coatings has been explored due to its ability to modify surface characteristics.

Case Study: Thin Film Applications

Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This makes it a candidate for applications in electronics and protective coatings .

Environmental Applications

The environmental impact of fluorinated compounds is a growing area of research. This compound has been studied for its potential role in environmental remediation processes, particularly in the degradation of pollutants.

Table: Environmental Remediation Potential

| Compound | Pollutant Type | Degradation Rate (days) | Reference |

|---|---|---|---|

| This compound | Organic pollutants | 30 | |

| Benzene derivatives | Hydrocarbons | 25 |

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and fluorination processes. These techniques are crucial for producing high-purity compounds necessary for research and industrial applications.

Synthesis Overview

- Nucleophilic Substitution : Reacting chlorinated benzenes with thiols under basic conditions.

- Fluorination : Utilizing fluorinating agents to introduce fluorine atoms selectively into the aromatic ring.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-fluorobenzenethiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, affecting their function. The chlorine and fluorine atoms contribute to the compound’s reactivity and specificity in binding to molecular targets. The pathways involved include thiol-disulfide exchange reactions and nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-fluorobenzenethiol

- 4-Chloro-2-fluorobenzene-1-thiol

- 2-Chloro-4-fluorothiophenol

Comparison: 4-Chloro-2-fluorobenzenethiol is unique due to the specific positioning of the chlorine and fluorine atoms, which influence its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Activité Biologique

4-Chloro-2-fluorobenzenethiol (CAS No. 73129-12-1) is an organosulfur compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound consists of a benzene ring substituted with a thiol group (-SH), a chlorine atom (Cl), and a fluorine atom (F). The presence of these functional groups contributes to its reactivity and biological interactions.

Key Properties:

- Molecular Formula: C6H4ClF\S

- Molecular Weight: 178.61 g/mol

- Boiling Point: Approximately 200°C

- Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its thiol group, which can participate in various biochemical reactions:

- Covalent Bond Formation: The thiol group can form covalent bonds with cysteine residues in proteins, potentially modifying protein function and influencing various biochemical pathways.

- Thiol-Disulfide Exchange Reactions: This mechanism can affect redox states within cells, impacting cellular signaling and metabolism.

- Nucleophilic Substitution Reactions: The chlorine and fluorine atoms may enhance the compound's reactivity towards electrophiles, facilitating interactions with biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

In studies assessing the antimicrobial properties of similar compounds, it was noted that derivatives of chlorinated benzenethiols showed significant activity against various bacterial strains. For instance, compounds structurally related to this compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 2-Chloro-4-fluorobenzenethiol | S. aureus | 16 µg/mL |

| 3-Fluoro-4-chlorobenzenethiol | P. aeruginosa | 64 µg/mL |

Case Studies

- Case Study on Antimicrobial Properties : A study evaluated the efficacy of various chlorinated benzenethiols against bacterial infections. The results indicated that this compound exhibited significant antibacterial activity at low concentrations, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Research : In a zebrafish model of epilepsy, compounds with similar chemical structures were found to mitigate seizure activity and improve survival rates by modulating neurotransmitter levels and reducing oxidative damage . This highlights the potential for exploring this compound in neuropharmacology.

Propriétés

IUPAC Name |

4-chloro-2-fluorobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYQPWASCIGBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.